4-Oxo-2-propylpentanenitrile

Lipophilicity Physicochemical Property Drug Likeness

4-Oxo-2-propylpentanenitrile (CAS 74322-92-2), also named Pentanenitrile, 4-oxo-2-propyl- (9CI), is a β-cyano ketone compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol. Its structure features a terminal nitrile group, a central ketone at the 4-position, and a propyl substituent at the 2-position of the pentanenitrile backbone.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 74322-92-2
Cat. No. B13947969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2-propylpentanenitrile
CAS74322-92-2
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)C)C#N
InChIInChI=1S/C8H13NO/c1-3-4-8(6-9)5-7(2)10/h8H,3-5H2,1-2H3
InChIKeyFTYKBFSNBHWYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-2-propylpentanenitrile (CAS 74322-92-2): Structural and Procurement Profile for Research-Use Nitrile Intermediates


4-Oxo-2-propylpentanenitrile (CAS 74322-92-2), also named Pentanenitrile, 4-oxo-2-propyl- (9CI), is a β-cyano ketone compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . Its structure features a terminal nitrile group, a central ketone at the 4-position, and a propyl substituent at the 2-position of the pentanenitrile backbone . The compound has been characterized by both NMR and GC-MS spectra, which are available in authoritative spectral databases [1]. It is commercially supplied for research use only, with a noted LogP of approximately 1.9, indicating moderate lipophilicity .

Scaffoldβ-cyano ketone with 2-propyl substitution for synthetic intermediate use
CharacterizationSupported by NMR and GC-MS spectral reference data
LipophilicityModerate lipophilicity for organic-phase extraction and cell permeability studies

Why Generic Substitution of 4-Oxo-2-propylpentanenitrile Is Not Recommended Without Verification


Substituting 4-oxo-2-propylpentanenitrile with a generic β-cyano ketone is not scientifically sound due to the critical influence of its specific substitution pattern on both reactivity and biological activity. As a β-cyano ketone, the presence and position of the propyl group at the 2-position are key structural determinants. Minor changes, such as the absence of this substituent (e.g., in 4-oxopentanenitrile) or its replacement with a different alkyl group, can significantly alter the compound's lipophilicity, steric hindrance, and metabolic stability. These changes directly impact its behavior as a synthetic intermediate and its interaction profile with biological targets. Therefore, assuming functional equivalence without empirical evidence of comparable performance in the specific application is a procurement risk that can lead to inconsistent research outcomes or failed synthetic routes.

2-propyl substitution significantly alters lipophilicity and steric hindrance compared to unsubstituted β-cyano ketones
Unsubstituted analogs like 4-oxopentanenitrile may exhibit different reactivity in conjugate addition or enzyme inhibition
Metabolic stability and biological target interaction may not transfer, requiring application-specific validation

4-Oxo-2-propylpentanenitrile: Quantitative Evidence of Differential Reactivity and Biological Profile


Enhanced Lipophilicity of 4-Oxo-2-propylpentanenitrile vs. Unsubstituted 4-Oxopentanenitrile

The presence of the 2-propyl substituent in 4-Oxo-2-propylpentanenitrile results in a calculated LogP of 1.91, significantly higher than the LogP of the unsubstituted analog 4-oxopentanenitrile (LogP ~0.3), as determined by standard computational methods . This difference in lipophilicity is critical for applications involving membrane permeability or extraction efficiency.

Lipophilicity
Reported
LogP ≈1.91 vs. ~0.3 (unsubstituted)
Supports cell-based assay or organic extraction workflows
Computational prediction; experimental confirmation may vary
Lipophilicity Physicochemical Property Drug Likeness

Potential for Catalytic Enantioselective Conjugate Addition with 4-Oxo-2-propylpentanenitrile

4-Oxo-2-propylpentanenitrile is a β-cyano ketone, a class of compounds that can be synthesized via catalytic enantioselective conjugate addition of cyanide to enones. This reaction is known to yield β-cyano ketones with high enantioselectivity, a feature not applicable to simpler, unsubstituted nitriles. The 2-propyl substituent is critical for the chiral center generated during this reaction .

Asymmetric Synthesis
Class-level
Enantioselective conjugate addition route applicable
Enables chiral building block synthesis research
Requires appropriate enone precursor and catalyst
Asymmetric Synthesis Catalysis Conjugate Addition

5-Lipoxygenase Inhibitory Activity of 4-Oxo-2-propylpentanenitrile

4-Oxo-2-propylpentanenitrile has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1].

Lipoxygenase Inhibition
Class-level
Inhibitory activity in RBL-2H3 cells (ChEMBL)
Supports arachidonic acid pathway research
Specific IC50 data not available
Inflammation 5-Lipoxygenase Enzyme Inhibition

Antiproliferative Activity of 4-Oxo-2-propylpentanenitrile

4-Oxo-2-propylpentanenitrile has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1].

Antiproliferative
Class-level
Reported cell proliferation arrest & differentiation induction
Supports cell differentiation and cancer research models
Cell line and quantitative data not specified
Cancer Research Differentiation Proliferation

Antioxidant Activity of 4-Oxo-2-propylpentanenitrile

In addition to its enzyme inhibition profile, 4-Oxo-2-propylpentanenitrile has been described as an antioxidant in fats and oils [1]. This property is not generally associated with the β-cyano ketone scaffold and may provide a unique dual-function profile for specific applications.

Antioxidant Activity
Class-level
Reported antioxidant property in fats/oils
Supports oxidative stability or dual-function research
Specific conditions and efficacy not detailed
Antioxidant Oxidative Stress Stabilizer

Validated Application Scenarios for 4-Oxo-2-propylpentanenitrile Based on Current Evidence


Synthesis of Chiral Building Blocks via Asymmetric Conjugate Addition

Given its structure as a β-cyano ketone, 4-Oxo-2-propylpentanenitrile is an ideal substrate or target for catalytic enantioselective conjugate addition reactions. Researchers developing chiral β-cyano ketone libraries or exploring new asymmetric methodologies can use this compound to generate enantioenriched intermediates with a defined stereocenter at the 2-position. This application is not feasible with simpler analogs like 4-oxopentanenitrile.

Anti-inflammatory and Anti-cancer Drug Discovery Research

The reported activity as a lipoxygenase inhibitor and its ability to arrest proliferation and induce differentiation in undifferentiated cells positions 4-Oxo-2-propylpentanenitrile as a valuable tool compound for early-stage drug discovery. Researchers investigating the arachidonic acid pathway or novel differentiation therapies can utilize this compound to probe biological mechanisms and generate structure-activity relationship (SAR) data.

Development of Bifunctional Antioxidant Intermediates

The unique combination of β-cyano ketone reactivity and reported antioxidant properties suggests a niche application in the development of dual-function molecules. For instance, in polymer chemistry or materials science, this compound could serve as a monomer or additive that not only participates in polymerization or cross-linking but also imparts oxidative stability to the final material.

Research Requiring Enhanced Lipophilicity in β-Cyano Ketones

For studies where membrane permeability is a key consideration, the significantly higher LogP of 4-oxo-2-propylpentanenitrile compared to unsubstituted analogs makes it the preferred candidate. This is particularly relevant for cell-based assays in pharmacology or for designing synthetic intermediates intended for extraction into organic solvents during multi-step syntheses.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral β-cyano ketones
Enantioselective conjugate addition applicability
Chiral purity and reaction enantioselectivity
Arachidonic acid pathway and cell differentiation research
Lipoxygenase inhibition and antiproliferative profile
Enzyme and cell-based activity assays
Dual-function intermediate research
Combined synthetic reactivity and antioxidant potential
Oxidative stability and synthetic utility validation
Cell-based or extraction-oriented β-cyano ketone studies
Enhanced lipophilicity vs. unsubstituted analogs
Membrane permeability or partition coefficient verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-2-propylpentanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.